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Compound of Interest

Compound Name: 4-Nonanamidobenzoic acid

Cat. No.: B15424623

In the landscape of drug discovery and development, the modification of known bioactive
molecules is a cornerstone of medicinal chemistry. This guide provides a comparative analysis
of 4-Nonanamidobenzoic acid and its parent compound, 4-aminobenzoic acid (PABA). While
extensive research has elucidated the biological profile of PABA, data on 4-
Nonanamidobenzoic acid is less prevalent in publicly available literature. This comparison,
therefore, juxtaposes the established activities of PABA with the anticipated biological effects of
its N-acylated derivative, drawing upon structure-activity relationships observed in similar
compounds.

Overview of Compounds

4-Aminobenzoic acid (PABA) is a well-established intermediate in the folic acid synthesis
pathway of many microorganisms.[1][2] This makes it a target for antimicrobial agents, with
sulfonamide drugs acting as competitive inhibitors of the enzyme that utilizes PABA.[3] PABA
itself exhibits some intrinsic antimicrobial properties and has been explored for its potential in
various therapeutic areas.[2][4]

4-Nonanamidobenzoic acid is a derivative of PABA in which a nonanoyl group (a nine-carbon
aliphatic chain) is attached to the amino group. This structural modification significantly
increases the lipophilicity of the molecule, a key factor that can modulate its pharmacokinetic
and pharmacodynamic properties. While specific experimental data on the biological activity of
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4-Nonanamidobenzoic acid is not readily available in the cited literature, its activity can be
inferred based on the general effects of N-acylation on PABA derivatives.

Comparative Biological Activity

The primary biological activities of interest for PABA and its derivatives are their antimicrobial
and cytotoxic effects.

Antimicrobial Activity

PABA is a precursor in the biosynthesis of folic acid in bacteria.[1][2] Folic acid is essential for
the synthesis of nucleic acids and certain amino acids. The enzyme dihydropteroate synthase
(DHPS) incorporates PABA into dihydropteroic acid, a precursor to folic acid. Sulfonamide
antibiotics mimic the structure of PABA and act as competitive inhibitors of DHPS, thereby
halting bacterial growth.[3] PABA itself has shown direct antibacterial activity against certain
strains.[2]

The introduction of a lipophilic nonanoyl chain in 4-Nonanamidobenzoic acid is expected to
alter its antimicrobial profile. Increased lipophilicity can enhance the compound's ability to
permeate bacterial cell membranes. However, the bulky acyl group may also hinder its
interaction with the active site of enzymes like DHPS. The overall effect on antimicrobial activity
would depend on the balance between improved membrane penetration and altered target
binding. Studies on other N-acylated PABA derivatives have shown that the nature and length
of the acyl chain can significantly influence their antimicrobial potency.

Cytotoxic Activity

Derivatives of PABA, particularly Schiff bases, have demonstrated notable cytotoxic activity
against various cancer cell lines.[1][5][6] For instance, some Schiff base derivatives of PABA
have shown cytotoxicity against the HepG2 cancer cell line with IC50 values in the micromolar
range.[1][5][6]

The cytotoxic potential of 4-Nonanamidobenzoic acid is not documented in the provided
search results. However, the increased lipophilicity conferred by the nonanoyl group could
potentially enhance its ability to cross the cell membranes of cancer cells, a critical step for
exerting cytotoxic effects. The mechanism of action could involve the disruption of cellular
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membranes or interference with intracellular signaling pathways. Further experimental

validation is necessary to determine its specific cytotoxic profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of 4-

aminobenzoic acid derivatives. It is important to note that specific data for 4-

Nonanamidobenzoic acid was not found in the searched literature.

Biological Quantitative
Compound . Target/Assay Reference
Activity Data
Schiff Base Minimum
Derivatives of 4- Antibacterial Inhibitory
] ) ] from 15.62 uM [1][5]16]
Aminobenzoic (MRSA) Concentration
Acid (MIC)
Schiff Base Minimum
Derivatives of 4- Antimycobacteria  Inhibitory
. : . 262.5uM [11[5][6]
Aminobenzoic I Concentration
Acid (MIC)
Schiff Base Minimum
Derivatives of 4- ) Inhibitory
] ) Antifungal ] from 7.81 pM [1][5][6]
Aminobenzoic Concentration
Acid (MIC)
Schiff Base
Derivatives of 4- Cytotoxicity
_ , IC50 >15.0 pyM [1][5][6]
Aminobenzoic (HepG2 cells)
Acid
4 Data not
Antimicrobial/Cyt available in
Nonanamidoben ] - -
] ) otoxic searched
zoic acid )
literature
Experimental Protocols
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The following are generalized experimental protocols for assessing the antimicrobial and

cytotoxic activities of compounds like PABA and its derivatives, based on the methodologies

described in the cited literature.

Antimicrobial Activity (Broth Microdilution Method for
MIC Determination)

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus
aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a known
cell density (e.g., 0.5 McFarland standard).

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well
microtiter plate to achieve a range of concentrations.

Inoculation: Each well is inoculated with the prepared bacterial suspension.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the
lowest concentration of the compound that completely inhibits the visible growth of the
bacterium.

Cytotoxicity Assay (MTT Assay)

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a specific density
and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test
compound for a specified duration (e.g., 48 or 72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well and incubated for a few hours. Viable cells with active
mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g.,
DMSO).
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o Absorbance Measurement: The absorbance of the solution is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader.

e |IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the
concentration of the compound that reduces cell viability by 50% compared to untreated
control cells.

Signaling Pathways and Experimental Workflows

The biological activity of PABA and its derivatives is often linked to their interference with
specific metabolic pathways or their ability to induce cellular stress.

Chorismate }—>| 4-Aminobenzoic Acid (PABA) |

Sulfonamides (Inhibitor) ~ Competitive Inhibition ™=~

Dihydropteroic Acid }—>’ Dihydrofolic Acid }—>

Dihydropteroate Synthase (DHPS) Tetrahydrofolic Acid

Click to download full resolution via product page

Caption: Folic Acid Synthesis Pathway and the Site of Action of Sulfonamides.
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Compound Synthesis & Characterization

Synthesis of PABA Derivatives

Structural Characterization (NMR, MS)

In Vitro Screening

Antimicrobial Screening (MIC Assay) Cytotoxicity Screening (MTT Assay)

Data Analysis (IC50/MIC Determination)

:

Structure-Activity Relationship (SAR) Analysis

:

Lead Compound Identification

Click to download full resolution via product page

Caption: General Workflow for Screening the Biological Activity of PABA Derivatives.

Conclusion

In conclusion, while 4-aminobenzoic acid serves as a valuable lead compound with known
antimicrobial and cytotoxic potential in its derivatives, the specific biological activity of 4-
Nonanamidobenzoic acid remains to be experimentally determined. The introduction of the
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nonanoyl group is a significant structural modification that is likely to enhance its lipophilicity
and, consequently, alter its interaction with biological membranes and molecular targets. Based
on the structure-activity relationships of other PABA derivatives, it is plausible that 4-
Nonanamidobenzoic acid could exhibit interesting antimicrobial or cytotoxic properties.
However, comprehensive in vitro and in vivo studies are essential to validate these predictions
and to fully characterize its pharmacological profile. This guide highlights the importance of
systematic derivatization and biological evaluation in the quest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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